苯基(哌啶-4-基)甲酮

描述

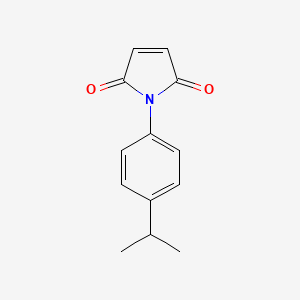

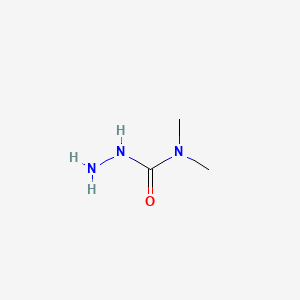

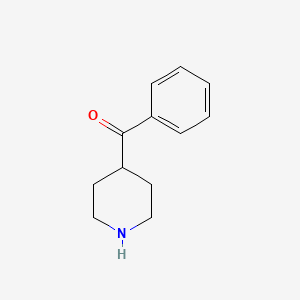

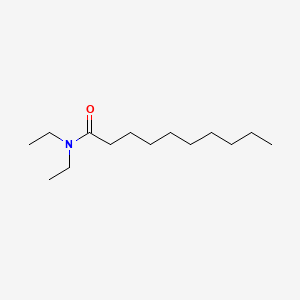

Phenyl(piperidin-4-yl)methanone derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological activities. These compounds are characterized by a phenyl group attached to a piperidin-4-ylmethanone moiety, which serves as a core structure for various modifications leading to different biological properties.

Synthesis Analysis

The synthesis of these derivatives often involves substitution reactions and condensation processes. For instance, a series of neuroleptic agents with the phenyl-4-piperidinylmethanone moiety were prepared using a substitution reaction followed by testing for neuroleptic activity . Similarly, the synthesis of a compound with antiproliferative activity was achieved by reacting 3-(piperidin-4-yl)benzo[d]isoxazole with morpholine . Another example includes the synthesis of a compound for visualization of the 5-HT2A receptor, which involved the preparation of a tributylstannyl precursor followed by radiolabelling .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a dichlorobenzenesulfonyl derivative revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Another study reported the crystal structure of a compound with a chlorophenyl methanone component, showing dihedral angles between the benzene ring and the piperidine rings .

Chemical Reactions Analysis

The chemical reactivity of these derivatives can be influenced by the substituents on the phenyl and piperidinyl rings. For instance, the presence of electron-withdrawing or electron-donating groups can affect the outcome of substitution reactions and the stability of the compounds. The reactivity can also be studied using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic properties and potential reactive sites of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl(piperidin-4-yl)methanone derivatives are determined by their molecular structure. These properties include thermal stability, as demonstrated by thermogravimetric analysis of a compound stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated to understand the reactivity and stability of the compounds . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, contribute to the solid-state properties of these derivatives .

科学研究应用

合成和结构研究:合成了苯基(哌啶-4-基)甲酮的衍生物用于结构研究,结果显示哌啶环呈椅状构象。该化合物的晶体结构展示了分子内和分子间氢键,通过各种相互作用稳定。晶体的热性质也进行了研究,表明在特定温度范围内稳定 (Karthik et al., 2021)。

抗癌活性:合成了苯基(哌啶-4-基)甲酮的衍生物,并评估了它们对抗白血病活性。一些化合物表现出对人类白血病细胞的抗增殖活性,表明它们作为抗癌药物的潜力 (Vinaya et al., 2011)。

抗结核活性:对苯基(哌啶-4-基)甲酮的各种衍生物的合成进行了研究,揭示了它们在抗结核活性中的潜力。某些化合物对结核分枝杆菌具有有效作用,包括多药耐药菌株 (Bisht et al., 2010)。

抗微生物特性:合成了一系列2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,并评估了它们的体外抗菌和抗真菌活性。一些化合物对测试的病原细菌和真菌菌株表现出良好的抗微生物活性 (Mallesha & Mohana, 2014)。

神经保护活性:苯基(哌啶-4-基)甲酮的芳基氧乙胺衍生物显示出对谷氨酸诱导的细胞死亡具有潜在的神经保护作用。一些化合物还表现出抗缺血活性,表明它们作为中风治疗的神经保护剂的潜力 (Zhong et al., 2020)。

酶抑制活性:评估了含有苯基(哌啶-4-基)甲酮衍生物的噻吩基杂环化合物系列对乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽S-转移酶的酶抑制活性。该研究提供了重要的酶相互作用见解和潜在的药物应用 (Cetin et al., 2021)。

安全和危害

Phenyl(piperidin-4-yl)methanone may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

作用机制

Target of Action

Phenyl(piperidin-4-yl)methanone is a complex compound that may interact with multiple targetsCompounds with similar structures, such as indole derivatives and piperidine derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The benzoylpiperidine fragment, which is present in phenyl(piperidin-4-yl)methanone, is known to be metabolically stable . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Compounds with similar structures have been found to have a broad spectrum of therapeutic effects .

属性

IUPAC Name |

phenyl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRCHUGHUHZNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280277 | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(piperidin-4-yl)methanone | |

CAS RN |

37586-22-4 | |

| Record name | 37586-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes phenyl(piperidin-4-yl)methanone a "privileged structure" in drug discovery?

A1: The phenyl(piperidin-4-yl)methanone fragment, also known as the benzoylpiperidine fragment, appears in numerous bioactive molecules with diverse therapeutic applications []. Its presence in drugs targeting cancer, psychosis, thrombosis, and other conditions highlights its versatility. This fragment exhibits metabolic stability and acts as a potential bioisostere of the piperazine ring, making it a promising foundation for designing new drugs [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)